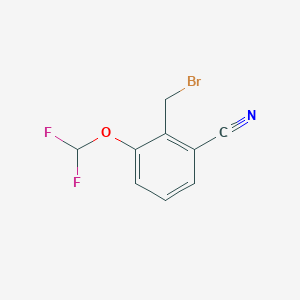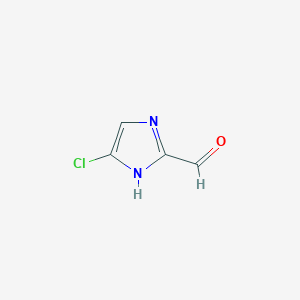
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: is an organic compound with the molecular formula C8H5BrF2NO. It is characterized by the presence of a bromomethyl group and a difluoromethoxy group attached to a benzonitrile core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile typically involves the bromination of a suitable precursor. One common method starts with 3-(difluoromethoxy)benzonitrile, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form covalent bonds with biological targets.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile exerts its effects depends on the specific application. In biological systems, it may act by forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: can be compared with other bromomethyl and difluoromethoxy-substituted benzonitriles:
2-(Bromomethyl)-4-(difluoromethoxy)benzonitrile: Similar structure but with the difluoromethoxy group in the para position, which can affect its reactivity and biological activity.
2-(Bromomethyl)-3-(trifluoromethoxy)benzonitrile: The trifluoromethoxy group increases the electron-withdrawing effect, potentially altering the compound’s reactivity and stability.
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile: The chloromethyl group is less reactive than the bromomethyl group, leading to different reaction conditions and products.
This compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H6BrF2NO |
|---|---|
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-4-7-6(5-13)2-1-3-8(7)14-9(11)12/h1-3,9H,4H2 |
Clave InChI |
IFPCULGDTLQTOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)F)CBr)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-](/img/structure/B12957904.png)


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)



![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)



